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Compound of Interest

Compound Name: 4-Chlorobenzene-1,3-diamine

Cat. No.: B165676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 4-Chloro-1,3-phenylenediamine (CAS No: 5131-60-2). The information herein is
intended to support research, development, and safety assessments involving this compound.
Data is presented in a structured format, supplemented with detailed experimental protocols

and logical workflow diagrams.

Core Physicochemical Data

4-Chloro-1,3-phenylenediamine, also known as 4-chloro-m-phenylenediamine, is an aromatic
amine that appears as a gray powder or dark purple solid. Its key physicochemical properties
are summarized in the table below for easy reference and comparison.
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Property Value Reference(s)

IUPAC Name 4-chlorobenzene-1,3-diamine

4-Chloro-1,3-diaminobenzene,

Synonyms 1-Chloro-2,4-diaminobenzene
CAS Number 5131-60-2

Molecular Formula CeH7CIN2

Molecular Weight 142.58 g/mol

) Gray powder, dark purple solid,
Physical Form
plates, or needles

Melting Point 87-90 °C (189-194 °F) [11[2][3]
Boiling Point 298.6 °C at 760 mmHg [1]
Density 1.345 g/cm3 [1]
__ <1 mg/mL at 19 °C (Slightly
Water Solubility [1]
Soluble)

o Soluble in alcohol; Insoluble in
Solubility in other solvents
petroleum ether

logP (Octanol/Water) 2.667 [1]
Vapor Pressure 0.00206 mmHg
Synthesis Workflow

4-Chloro-1,3-phenylenediamine can be synthesized via the reduction of 4-chloro-1,3-
dinitrobenzene. This chemical transformation is a standard method for producing aromatic
amines from their corresponding nitro compounds.
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Reducing Agent
(e.g., Iron or Zinc Chloride
and Hydrochloric Acid)

4-Chloro-1,3-dinitrobenzene

Reduction

4-Chloro-1,3-phenylenediamine

Click to download full resolution via product page

A diagram illustrating the synthesis of 4-Chloro-1,3-phenylenediamine.

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key
physicochemical properties listed above. These protocols are based on established laboratory
techniques.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase
transition occurs. Impurities typically lower and broaden the melting range.

Methodology:

o Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-1,3-
phenylenediamine is packed into a capillary tube (fused at one end) to a height of
approximately 2-3 mm.[1]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-
Temp or Thiele tube) alongside a calibrated thermometer. The thermometer bulb should be
aligned with the sample in the capillary.

e Heating: The apparatus is heated at a steady, slow rate (approximately 1-2 °C per minute) as
the temperature approaches the expected melting point.[4]
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e Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded.

e Reporting: The melting point is reported as the range T1-T2. For pure compounds, this range
is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the
surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for
this determination.

Methodology (Distillation Method):

o Apparatus Setup: A distillation flask is filled with the sample, along with boiling chips to
ensure smooth boiling. A condenser and a calibrated thermometer are fitted to the flask. The
thermometer bulb should be positioned just below the side arm of the flask leading to the
condenser.

e Heating: The flask is heated gently.

o Equilibrium: As the liquid boils and the vapor condenses, a temperature equilibrium is
established.

o Measurement: The boiling point is recorded as the stable temperature read on the
thermometer during distillation, corrected to standard atmospheric pressure (101.325 kPa).

[5]

Solubility Determination

This protocol determines the approximate solubility of the compound in a given solvent, such
as water.

Methodology (Shake-Flask Method):

¢ Preparation: An excess amount of 4-Chloro-1,3-phenylenediamine is added to a known
volume of the solvent (e.g., water) in a sealed flask.[6]
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» Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a
prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated
solution is formed.

o Separation: The resulting mixture is allowed to stand, and the undissolved solid is separated
from the saturated solution by centrifugation or filtration.

e Quantification: The concentration of the dissolved compound in the clear supernatant or
filtrate is determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) or UV-Vis spectroscopy.[7]

e Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) at
the specified temperature.

Octanol-Water Partition Coefficient (logP) Determination

The logP value represents the ratio of a compound's concentration in an octanol phase to its
concentration in an aqueous phase at equilibrium. It is a key indicator of lipophilicity.

Methodology (HPLC Method):

e Principle: This method correlates the retention time (RT) of a compound on a reverse-phase
HPLC column (e.g., C18) with its logP value.[2] The nonpolar stationary phase mimics the
octanol environment, and the polar mobile phase mimics the aqueous environment.

o Calibration: A series of standard compounds with known logP values are injected into the
HPLC system under specific conditions (e.g., isocratic mobile phase of methanol/water).[2] A
calibration curve is generated by plotting the logarithm of the retention time (log RT) against
the known logP values.

o Sample Analysis: 4-Chloro-1,3-phenylenediamine is dissolved in the mobile phase and
injected into the HPLC system under the same conditions as the standards. Its retention time

is measured.

o Calculation: The logP value for 4-Chloro-1,3-phenylenediamine is calculated by interpolating
its log RT value onto the calibration curve.[2]
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Analytical Workflow

The purity and identity of 4-Chloro-1,3-phenylenediamine are typically confirmed using a
combination of chromatographic and spectroscopic techniques.

Sample Analysis

4-Chloro-1,3-phenylenediamine

Sample
HPLC Analysis

\

GC-MS Analysis

Data Interpretation

NMR Spectroscopy

Purity Assessment Structural Confirmation

(e.g., % Area from HPLC) (Mass Spectrum & NMR)
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A general workflow for the analytical characterization of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165676#physicochemical-properties-of-4-chloro-1-3-
phenylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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